molecular formula C7H15ClO2 B8784628 5-chloro-1,1-dimethoxyPentane CAS No. 92886-56-1

5-chloro-1,1-dimethoxyPentane

Cat. No.: B8784628
CAS No.: 92886-56-1
M. Wt: 166.64 g/mol
InChI Key: MUEDGCQWQHZDJT-UHFFFAOYSA-N
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Description

5-Chloro-1,1-dimethoxyPentane is a chloro-substituted acetal derivative with the molecular formula C₇H₁₅ClO₂. Its structure consists of a linear pentane backbone with two methoxy (-OCH₃) groups attached to the first carbon (C1) and a chlorine atom at the terminal carbon (C5). This compound belongs to the class of acetals, which are typically synthesized via acid-catalyzed reactions between alcohols and aldehydes/ketones. Acetals are known for their stability under basic conditions and hydrolytic sensitivity in acidic environments.

Properties

CAS No.

92886-56-1

Molecular Formula

C7H15ClO2

Molecular Weight

166.64 g/mol

IUPAC Name

5-chloro-1,1-dimethoxypentane

InChI

InChI=1S/C7H15ClO2/c1-9-7(10-2)5-3-4-6-8/h7H,3-6H2,1-2H3

InChI Key

MUEDGCQWQHZDJT-UHFFFAOYSA-N

Canonical SMILES

COC(CCCCCl)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-chloro-1,1-dimethoxyPentane with structurally or functionally related compounds, focusing on molecular features, physical properties, and reactivity.

5-Chloro-2-pentanone Ethylene Ketal (CAS RN: 5978-08-5)

  • Molecular Formula : C₇H₁₃ClO₂
  • Molecular Weight : 164.62 g/mol
  • Structure: A cyclic ketal derived from 2-pentanone and ethylene glycol, with a chlorine atom at C5.
  • Key Differences :
    • Functional Groups : Cyclic ketal (ethylene glycol-derived) vs. linear acetal (dimethoxy groups).
    • Density : 1.09 g/cm³ (reported for the cyclic ketal) .
    • Reactivity : Cyclic ketals are generally more resistant to hydrolysis than linear acetals due to ring strain stabilization.

5-Chloro-1-pentyne (CAS RN: 14267-92-6)

  • Molecular Formula : C₅H₇Cl
  • Molecular Weight : 102.56 g/mol
  • Structure : Terminal alkyne (-C≡CH) with a chlorine atom at C5.
  • Key Differences :
    • Functional Groups : Alkyne vs. acetal.
    • Boiling Point : 67–69°C at 145 mmHg .
    • Reactivity : Alkynes undergo addition and polymerization reactions, whereas acetals participate in hydrolysis or transacetalization.

Pyrazole Derivatives (e.g., 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde)

  • Molecular Formula : C₆H₇ClN₂O
  • Structure : Heterocyclic pyrazole core with chloro, methyl, and aldehyde substituents.
  • Key Differences :
    • Aromaticity : Pyrazole derivatives exhibit aromatic stability and participate in electrophilic substitution, unlike aliphatic acetals .
    • Synthetic Utility : Used in agrochemicals and pharmaceuticals due to their bioactivity .

Data Table: Comparative Analysis of Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Functional Groups CAS RN Source
This compound C₇H₁₅ClO₂ 178.64 - - Linear acetal Not reported -
5-Chloro-2-pentanone ethylene ketal C₇H₁₃ClO₂ 164.62 1.09 - Cyclic ketal 5978-08-5
5-Chloro-1-pentyne C₅H₇Cl 102.56 0.968 67–69 (145 mmHg) Terminal alkyne 14267-92-6
5-Chloro-1,3-dimethylpyrazole-4-carbaldehyde C₆H₇ClN₂O 158.58 - - Heterocyclic aldehyde 27006-76-4

Research Findings and Reactivity Insights

  • Synthetic Methods :
    • Chloro-substituted acetals/ketals are often synthesized via phase-transfer catalysis (PTC), as demonstrated in pyrazole derivatives using PEG-400 to enhance reaction efficiency .
    • Linear acetals like this compound may require acid catalysts (e.g., HCl or p-TsOH) for formation, similar to cyclic ketal synthesis .
  • Stability :
    • Linear acetals are less stable toward acidic hydrolysis compared to cyclic ketals, which benefit from ring stabilization .
  • Applications :
    • Chloro-acetals serve as intermediates in organic synthesis, while pyrazole derivatives are prioritized for bioactive molecule development .

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